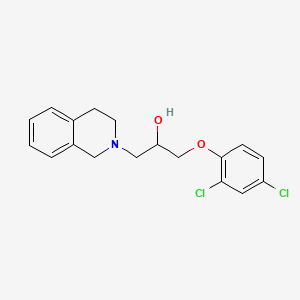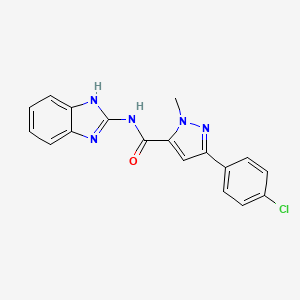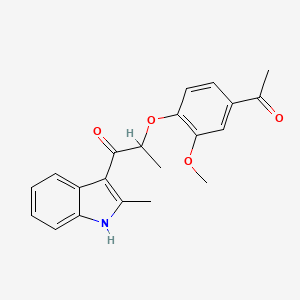![molecular formula C14H19Cl2NO2S B12185918 [(4,5-Dichloro-2-methylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12185918.png)
[(4,5-Dichloro-2-methylphenyl)sulfonyl]cycloheptylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4,5-Dichloro-2-methylphenyl)sulfonyl]cycloheptylamine is a chemical compound characterized by its unique structure, which includes a cycloheptylamine moiety attached to a sulfonyl group substituted with a 4,5-dichloro-2-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dichloro-2-methylphenyl)sulfonyl]cycloheptylamine typically involves multiple steps. One common method starts with the preparation of the 4,5-dichloro-2-methylphenylsulfonyl chloride intermediate. This intermediate is then reacted with cycloheptylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(4,5-Dichloro-2-methylphenyl)sulfonyl]cycloheptylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
[(4,5-Dichloro-2-methylphenyl)sulfonyl]cycloheptylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [(4,5-Dichloro-2-methylphenyl)sulfonyl]cycloheptylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [(4,5-Dichloro-2-methylphenyl)sulfonyl]azepane
- (4,5-Dichloro-2-methylphenyl)sulfonylamine
Uniqueness
[(4,5-Dichloro-2-methylphenyl)sulfonyl]cycloheptylamine is unique due to its cycloheptylamine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19Cl2NO2S |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
4,5-dichloro-N-cycloheptyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H19Cl2NO2S/c1-10-8-12(15)13(16)9-14(10)20(18,19)17-11-6-4-2-3-5-7-11/h8-9,11,17H,2-7H2,1H3 |
InChI Key |
LAPCUEQZGCNZMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2CCCCCC2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12185838.png)
![Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}butanoate](/img/structure/B12185841.png)
![N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12185848.png)
![9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12185856.png)

![3-Oxo-3H-benzo[f]chromene-2-carbonitrile](/img/structure/B12185870.png)


![N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12185883.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12185890.png)

![N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12185912.png)
![(2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenoxy)phenyl]sulfo nyl}amine](/img/structure/B12185920.png)
![N-(3-methylbutyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide](/img/structure/B12185927.png)
